Computed CNS Multiparameter Optimization (MPO) Score: 923844-17-1 vs. 4-Trifluoromethyl Analog 1022468-92-3
The CNS MPO score, a composite metric integrating LogP, MW, tPSA, HBD, and pKa to predict CNS drug-likeness, discriminates 923844-17-1 from its closest commercially catalogued analog, 1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (CAS 1022468-92-3) . The 3,4-dimethoxyphenyl substitution yields a calculated tPSA of ~47.6 Ų and 3 HBA, compared to a tPSA of ~29.1 Ų and 1 HBA for the trifluoromethyl analog. This difference in polarity shifts the CNS MPO desirability window: 923844-17-1 achieves an estimated MPO score of ~4.8 (range 0–6, where >4 is considered favorable for CNS candidates), compared to an estimated MPO of ~5.2 for the more lipophilic trifluoromethyl congener [1]. Both values fall within the CNS-favorable range, but the lower lipophilicity (LogP ~3.3 vs. ~4.1) of 923844-17-1 is associated with reduced risk of phospholipidosis and CYP450 promiscuity in class-level inference from the Pfizer CNS MPO dataset [2].
| Evidence Dimension | Computed CNS MPO score and physicochemical determinants |
|---|---|
| Target Compound Data | tPSA ≈ 47.6 Ų; HBA = 3; LogP ≈ 3.3; estimated CNS MPO ≈ 4.8 [1] |
| Comparator Or Baseline | 1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (1022468-92-3): tPSA ≈ 29.1 Ų; HBA = 1; LogP ≈ 4.1; estimated CNS MPO ≈ 5.2 [1] |
| Quantified Difference | Δ tPSA ≈ +18.5 Ų (63% higher); Δ LogP ≈ –0.8 log units; Δ HBA = +2. Target MPO 0.4 units lower but still within CNS-favorable range. |
| Conditions | Physicochemical properties calculated by standard cheminformatics algorithms (SMILES-based); CNS MPO scoring per Wager et al. (2010) methodology |
Why This Matters
Researchers optimizing CNS-exposed probes can select 923844-17-1 when lower lipophilicity and higher polarity are desired to mitigate off-target pharmacology risks, while the trifluoromethyl analog serves SAR exploration of potency vs. lipophilicity trade-offs.
- [1] tPSA, LogP, and HBA values calculated via standard cheminformatics tools (e.g., SwissADME, DataWarrior) using canonical SMILES of each compound. CNS MPO score methodology: Wager, T. T. et al. ACS Chem. Neurosci. 2010, 1 (6), 435–449. View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. DOI: 10.1021/cn100008c. View Source
